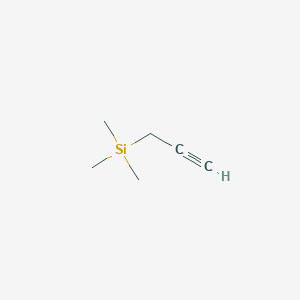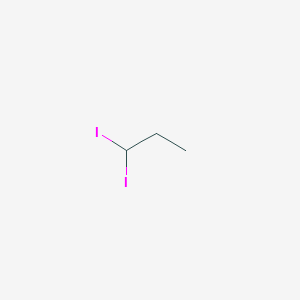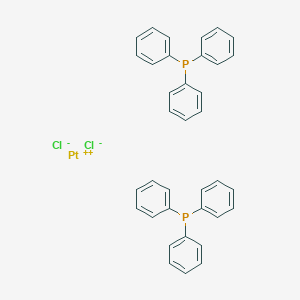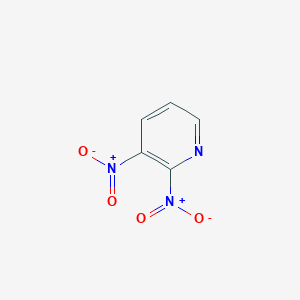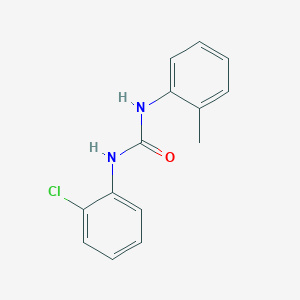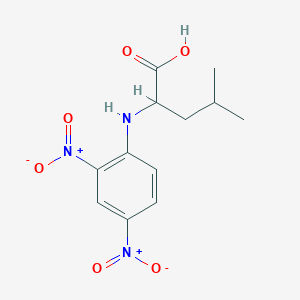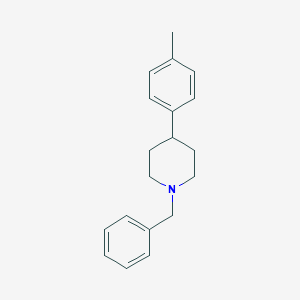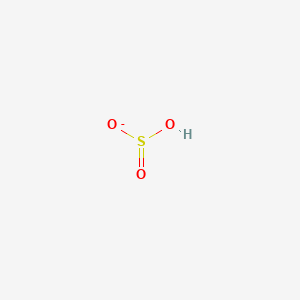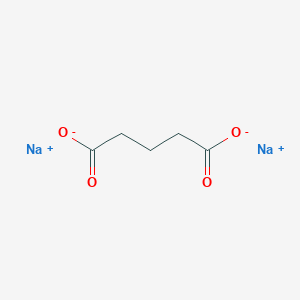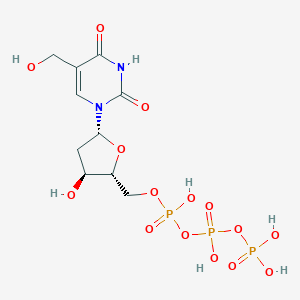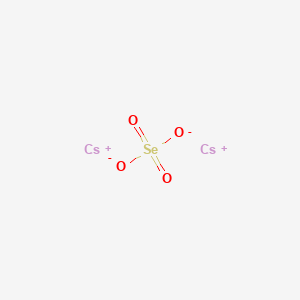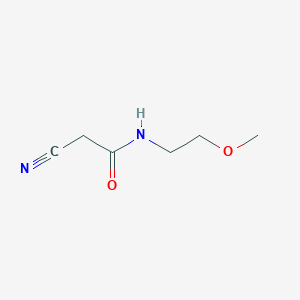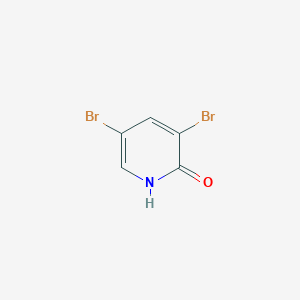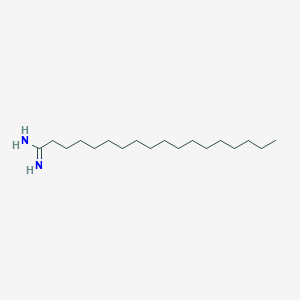
Octadecanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanimidamide, also known as ODA, is a synthetic compound that belongs to the family of amides. It has a long hydrocarbon chain of 18 carbon atoms and an amide group (-CONH2) at one end. ODA has been widely used in scientific research due to its unique properties, such as its ability to form self-assembled monolayers on various surfaces.
Applications De Recherche Scientifique
Octadecanimidamide has been widely used in scientific research due to its unique properties. It can form self-assembled monolayers on various surfaces, such as gold, silicon, and glass. Octadecanimidamide monolayers have been used for the fabrication of biosensors, microfluidic devices, and other nanotechnology applications. Octadecanimidamide has also been used as a surfactant in emulsion polymerization and as a lubricant additive in engine oils.
Mécanisme D'action
The mechanism of action of Octadecanimidamide is not fully understood. However, it is believed that Octadecanimidamide forms a monolayer on the surface of the substrate, which can modify the surface properties, such as wettability, adhesion, and friction. Octadecanimidamide can also interact with other molecules on the surface, such as proteins and enzymes, which can affect their activity and function.
Effets Biochimiques Et Physiologiques
Octadecanimidamide has been shown to have antimicrobial properties. It can inhibit the growth of various bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Octadecanimidamide has also been shown to have anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
Octadecanimidamide has several advantages for lab experiments. It can form self-assembled monolayers on various surfaces, which can modify the surface properties and enable the fabrication of biosensors and other nanotechnology applications. Octadecanimidamide is also relatively easy to synthesize and purify. However, Octadecanimidamide has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on living organisms are not well understood. Octadecanimidamide can also be difficult to handle due to its hydrophobic nature.
Orientations Futures
There are several future directions for the research on Octadecanimidamide. One direction is to investigate its potential as a drug delivery system. Octadecanimidamide monolayers can be functionalized with various molecules, such as drugs and antibodies, which can target specific cells and tissues. Another direction is to study its effects on living organisms, such as its toxicity and pharmacokinetics. Octadecanimidamide can also be used for the fabrication of advanced materials, such as superhydrophobic surfaces and self-healing coatings. Finally, the development of new synthesis methods and modification strategies can further improve the properties and applications of Octadecanimidamide.
Méthodes De Synthèse
Octadecanimidamide can be synthesized through the reaction between octadecylamine and phosgene. The reaction produces Octadecanimidamide and hydrochloric acid as a byproduct. The purity of Octadecanimidamide can be improved through recrystallization from an appropriate solvent.
Propriétés
Numéro CAS |
14587-26-9 |
|---|---|
Nom du produit |
Octadecanimidamide |
Formule moléculaire |
C18H38N2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
octadecanimidamide |
InChI |
InChI=1S/C18H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H3,19,20) |
Clé InChI |
AAUVMHNVCYAQBT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=N)N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=N)N |
Autres numéros CAS |
14587-26-9 |
Synonymes |
octadecanimidamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




